molecular formula C14H10F2O3 B6365093 4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid CAS No. 1178297-92-1

4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid

Cat. No.: B6365093
CAS No.: 1178297-92-1
M. Wt: 264.22 g/mol
InChI Key: POQAWRLESMROPB-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O3 It is a derivative of benzoic acid, featuring fluorine and methoxy substituents on the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

Scientific Research Applications

4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. Additionally, the methoxy group can influence the compound’s solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid is unique due to the presence of both fluorine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

4-fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-5-2-8(6-12(13)16)11-7-9(15)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQAWRLESMROPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681288
Record name 3',5-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178297-92-1
Record name 3',5-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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